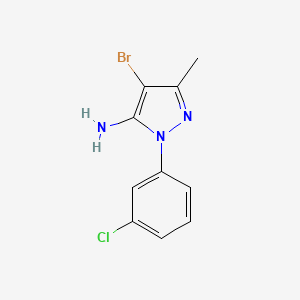

1H-Pyrazol-5-amine, 4-bromo-1-(3-chlorophenyl)-3-methyl-

Beschreibung

1H-Pyrazol-5-amine, 4-bromo-1-(3-chlorophenyl)-3-methyl- (molecular formula: C₁₀H₁₀BrClN₃) is a substituted pyrazole derivative characterized by a bromine atom at position 4, a 3-chlorophenyl group at position 1, and a methyl group at position 3 of the pyrazole core. This compound belongs to a class of nitrogen-containing heterocycles with significant applications in medicinal chemistry and materials science due to their structural versatility and bioactivity . Pyrazole derivatives are often explored for their inhibitory properties against enzymes such as thrombin, as substituent positioning and electronic effects critically influence their interactions with biological targets .

Eigenschaften

CAS-Nummer |

1020703-65-4 |

|---|---|

Molekularformel |

C10H9BrClN3 |

Molekulargewicht |

286.55 g/mol |

IUPAC-Name |

4-bromo-2-(3-chlorophenyl)-5-methylpyrazol-3-amine |

InChI |

InChI=1S/C10H9BrClN3/c1-6-9(11)10(13)15(14-6)8-4-2-3-7(12)5-8/h2-5H,13H2,1H3 |

InChI-Schlüssel |

ITKHHCKWLWTXNU-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NN(C(=C1Br)N)C2=CC(=CC=C2)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1H-Pyrazol-5-amin, 4-Brom-1-(3-Chlorphenyl)-3-methyl- umfasst typischerweise mehrstufige Reaktionen, die von leicht verfügbaren Vorläufern ausgehen. Ein gängiges Verfahren umfasst die Cyclisierung von Hydrazinen mit 1,3-Diketonen oder β-Ketoestern, gefolgt von Halogenierung und weiterer Funktionalisierung.

Cyclisierung: Der erste Schritt beinhaltet die Reaktion von Hydrazinderivaten mit 1,3-Diketonen oder β-Ketoestern zur Bildung von Pyrazol-Zwischenprodukten.

Halogenierung: Das Pyrazol-Zwischenprodukt wird dann unter kontrollierten Bedingungen mit Brom oder N-Bromsuccinimid (NBS) bromiert.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann kontinuierliche Durchflussreaktoren verwenden, um die Reaktions-Effizienz und Ausbeute zu verbessern. Die Verwendung von Katalysatoren und optimierten Reaktionsbedingungen kann den Syntheseprozess weiter optimieren und ihn für die großtechnische Produktion geeignet machen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

1H-Pyrazol-5-amin, 4-Brom-1-(3-Chlorphenyl)-3-methyl- durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Substitutionsreaktionen: Die Brom- und Chloratome können mit anderen funktionellen Gruppen unter Verwendung nukleophiler oder elektrophiler Reagenzien substituiert werden.

Oxidation und Reduktion: Die Verbindung kann durch Oxidation zu verschiedenen oxidierten Derivaten oder durch Reduktion zur Entfernung von Halogenatomen oxidiert werden.

Kupplungsreaktionen: Sie kann an Kupplungsreaktionen wie Suzuki- oder Heck-Kupplung teilnehmen, um komplexere Moleküle zu bilden.

Häufige Reagenzien und Bedingungen

Nukleophile Substitution: Natriumhydrid (NaH), Kaliumcarbonat (K2CO3) und Dimethylformamid (DMF) werden häufig verwendet.

Oxidation: Kaliumpermanganat (KMnO4) oder Wasserstoffperoxid (H2O2) unter sauren Bedingungen.

Reduktion: Lithiumaluminiumhydrid (LiAlH4) oder Palladium auf Kohlenstoff (Pd/C) mit Wasserstoffgas.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene substituierte Pyrazole, die für bestimmte Anwendungen weiter funktionalisiert werden können.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 1H-Pyrazol-5-amin, 4-Brom-1-(3-Chlorphenyl)-3-methyl- beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann die Enzymaktivität durch Bindung an die aktive Stelle hemmen oder die Rezeptorfunktion durch Interaktion mit Bindungsstellen modulieren und so verschiedene biochemische Pfade beeinflussen.

Wirkmechanismus

The mechanism of action of 1H-Pyrazol-5-amine, 4-bromo-1-(3-chlorophenyl)-3-methyl- involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Position and Electronic Effects

The biological and physicochemical properties of pyrazole derivatives are highly dependent on substituent positions and electronic characteristics. Below is a comparative analysis of key analogs:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Compounds with EWGs (e.g., CF₃ in ) exhibit enhanced electrophilicity, which may improve binding to enzymatic active sites but reduce metabolic stability.

- Aromatic Substitution : The 3-chlorophenyl group in the target compound offers a balance between lipophilicity and electronic effects compared to 4-bromophenyl () or unsubstituted phenyl analogs ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.